molecular formula C13H18ClN3 B1201527 Tramazoline hydrochloride CAS No. 3715-90-0

Tramazoline hydrochloride

Cat. No.: B1201527
CAS No.: 3715-90-0
M. Wt: 251.75 g/mol
InChI Key: RZOXEODOFNEZRS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tramazoline hydrochloride is a sympathomimetic drug that primarily targets α-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the inhibition of mucus secretion .

Mode of Action

This compound acts as an agonist at α-adrenergic receptors . By binding to these receptors, it triggers a series of biochemical reactions that lead to the constriction of blood vessels and the inhibition of mucus secretion . This interaction results in a decrease in nasal congestion, providing relief from symptoms associated with conditions such as colds, allergies, and sinusitis .

Biochemical Pathways

This results in the constriction of blood vessels and the inhibition of mucus secretion, thereby relieving nasal congestion .

Pharmacokinetics

Like other α-adrenergic agonists, it is likely to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is the relief of nasal congestion . By constricting the blood vessels in the nasal passages and inhibiting mucus secretion, it reduces swelling and congestion, thereby improving airflow and reducing discomfort .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its action through drug-drug interactions . Additionally, individual factors such as the patient’s age, health status, and genetic makeup can also influence the drug’s effectiveness and potential side effects .

Biochemical Analysis

Biochemical Properties

Tramazoline hydrochloride plays a significant role in biochemical reactions by acting as a sympathomimetic agent. It interacts with α-adrenergic receptors, which are proteins located on the surface of certain cells. By binding to these receptors, this compound induces vasoconstriction, reducing blood flow and swelling in the nasal mucosa . This interaction is crucial for its decongestant effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily influences cells in the nasal mucosa, leading to reduced mucus secretion and decreased swelling. This compound also impacts cell signaling pathways by activating α-adrenergic receptors, which can alter gene expression and cellular metabolism . These effects help alleviate symptoms of nasal congestion.

Molecular Mechanism

The mechanism of action of this compound involves its binding to α-adrenergic receptors on the cell surface. This binding triggers a cascade of intracellular events, leading to the activation of signaling pathways that result in vasoconstriction and reduced mucus production . The compound’s ability to inhibit secretion of nasal mucus is a direct result of these molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its rapid onset of action, with local vasoconstriction occurring within 5 minutes of intranasal administration . The decongestant effects can last for up to 8 hours. Prolonged use may lead to a rebound effect, where nasal congestion worsens after the initial relief .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces nasal congestion without significant adverse effects. At higher doses, this compound can cause systemic effects such as increased blood pressure and heart rate . These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through the bloodstream. It binds to plasma proteins, which help in its distribution to target sites such as the nasal mucosa . The compound’s vasoconstrictive effects are localized to the nasal passages, where it exerts its therapeutic action.

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with α-adrenergic receptors. This localization is essential for its function as a decongestant, as the receptors are situated on the cell surface . The compound does not appear to have significant intracellular activity beyond its receptor interactions.

Chemical Reactions Analysis

Tramazoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with α-adrenergic receptors, leading to vasoconstriction . Common reagents and conditions used in these reactions include α-adrenergic agonists and sympathomimetic agents . The major products formed from these reactions are typically related to its decongestant effects.

Scientific Research Applications

Tramazoline hydrochloride has several scientific research applications, particularly in the fields of medicine and biology. It is used in nasal sprays for the treatment of acute rhinitis and nasal congestion . Additionally, it has been studied for its effects on obstructive sleep apnea when combined with dexamethasone . The compound’s ability to reduce nasal congestion makes it valuable in respiratory research and treatment.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOXEODOFNEZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1082-57-1 (Parent)
Record name Tramazoline hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00958350
Record name N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3715-90-0, 14008-86-7
Record name Tramazoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3715-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14008-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramazoline hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazoline, 2-((5,6,7,8-tetrahydro-1-naphthyl)amino)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tramazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMAZOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG710Q678
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tramazoline hydrochloride exert its vasoconstrictive effects?

A: While the provided abstracts don't delve into the specific molecular mechanism of this compound, they offer valuable insights. As an alpha-adrenergic agonist [], this compound likely interacts with alpha-adrenergic receptors located on vascular smooth muscle cells. This interaction triggers a signaling cascade that ultimately leads to vasoconstriction, reducing blood flow and fluid leakage in tissues like the nasal mucosa.

Q2: What is the structural characterization of this compound?

A: this compound monohydrate, with the chemical formula C13H18N3+ Cl- · Η2O, crystallizes in the orthorhombic space group Pbca []. Its crystal structure reveals that the positive charge is dispersed over the molecule's nitrogen atoms, and the dihedral angle between its aromatic and dihydroimidazole groups is 126.7(2) ° []. This structural information provides a basis for understanding its interactions with biological targets and for designing potential analogs with modified properties.

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